molecular formula C4H7NS B1358230 Cyclopropanecarbothioamide CAS No. 20295-34-5

Cyclopropanecarbothioamide

Cat. No. B1358230
CAS RN: 20295-34-5
M. Wt: 101.17 g/mol
InChI Key: IIPJWNFOLPDTEQ-UHFFFAOYSA-N
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Description

Cyclopropanecarbothioamide is a chemical compound with the linear formula C4H7NS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

Cyclopropanecarbothioamide can be synthesized from Cyclopropanecarboxamide . The reaction involves the use of Lawesson’s reagent and sodium carbonate in tetrahydrofuran at 80°C for 2 hours .


Molecular Structure Analysis

The molecular structure of Cyclopropanecarbothioamide is represented by the linear formula C4H7NS . Its molecular weight is 101.171 .


Physical And Chemical Properties Analysis

Cyclopropanecarbothioamide is a white to pale cream crystalline powder . Its melting point ranges from 110.0-119.0°C .

Scientific Research Applications

  • Organocatalysis

    • Cyclopropanecarbothioamide and its derivatives have been found to serve as valuable synthons for the construction of carbocycles, heterocycles, and other useful organic compounds . They have been used as catalysts in different areas of organocatalysis such as phase-transfer catalysis (PTC), Brønsted base catalysis, hydrogen-bond donor catalysis, nucleophilic carbene catalysis, and electrophotocatalysis .
    • The methods of application or experimental procedures involve using these compounds as organocatalysts in various organic transformations .
    • The outcomes of these applications have led to the development of many synthetic protocols .
  • Synthesis of Thiazolo Pyridine Derivatives

    • Cyclopropanecarbothioamide is used for purification in the single-step preparation of thiazolo [5, 4-b] pyridine and thiazolo [5, 4-c] pyridine derivatives from chloronitropyridines and thioamides, or thioureas .
    • The method involves using Cyclopropanecarbothioamide in a reaction with chloronitropyridines and thioamides, or thioureas .
    • The result is the synthesis of thiazolo pyridine derivatives .
  • Peptide Modification and Study of Protein Function

    • Cyclopropanecarbothioamide, as a type of thioamide, has been introduced into biologically active compounds to achieve improved target affinity and/or stability towards hydrolytic enzymes . It has also been applied as probes of protein and peptide folding and dynamics .
    • The method involves the incorporation of thioamides into proteins, enabling both structural and functional studies to be performed .
    • The outcomes of these applications have led to improved understanding of protein function and dynamics .
  • Synthesis of Organosulfur Compounds

    • Cyclopropanecarbothioamide is used in the synthesis of organosulfur compounds .
    • The method involves using Cyclopropanecarbothioamide in various chemical reactions to produce organosulfur compounds .
    • The result is the synthesis of a variety of organosulfur compounds, which have a wide range of applications in different fields .
  • Organocatalytic Applications of Cyclopropene-Based Small Molecules

    • Cyclopropanecarbothioamide and its derivatives have been found to serve as valuable synthons for the construction of carbocycles, heterocycles, and other useful organic compounds . They have been used as catalysts in different areas of organocatalysis such as phase-transfer catalysis (PTC), Brønsted base catalysis, hydrogen-bond donor catalysis, nucleophilic carbene catalysis, and electrophotocatalysis .
    • The methods of application or experimental procedures involve using these compounds as organocatalysts in various organic transformations .
    • The outcomes of these applications have led to the development of many synthetic protocols .
  • Synthesis of Cyclopropane-Containing Natural Products

    • Cyclopropanecarbothioamide is used in the synthesis of cyclopropane-containing natural products .
    • The method involves using Cyclopropanecarbothioamide in various chemical reactions to produce cyclopropane-containing natural products .
    • The result is the synthesis of a variety of cyclopropane-containing natural products, which have a wide range of applications in different fields .

Safety And Hazards

Cyclopropanecarbothioamide is harmful if swallowed . In case of accidental ingestion, it is advised to rinse the mouth with water and seek immediate medical attention . It is also recommended to avoid dust formation and inhalation of mist, gas, or vapors .

properties

IUPAC Name

cyclopropanecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NS/c5-4(6)3-1-2-3/h3H,1-2H2,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPJWNFOLPDTEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622836
Record name Cyclopropanecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropanecarbothioamide

CAS RN

20295-34-5
Record name Cyclopropanecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropanecarbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropanecarbothioamide
Reactant of Route 2
Reactant of Route 2
Cyclopropanecarbothioamide
Reactant of Route 3
Cyclopropanecarbothioamide
Reactant of Route 4
Reactant of Route 4
Cyclopropanecarbothioamide
Reactant of Route 5
Cyclopropanecarbothioamide
Reactant of Route 6
Reactant of Route 6
Cyclopropanecarbothioamide

Citations

For This Compound
23
Citations
KP Sahasrabudhe, M Angels Estiarte… - Journal of …, 2009 - Wiley Online Library
… -2-yl pivalate and cyclopropanecarbothioamide were purchased from commercial sources … 1-Amino-1-thiooxopropan-2-yl pivalate (example 3h) and cyclopropanecarbothioamide (…
Number of citations: 12 onlinelibrary.wiley.com
AM Hussein, YD Aher, P Kalaba, NY Aher… - Behavioural Brain …, 2017 - Elsevier
… In a round bottom flask, 2 g (20 mmol) of cyclopropanecarbothioamide is dissolved in 60 mL of dry acetone and then 2.4 g (20 mmol) of 1,3-dichloropropan-2-one are added. The …
Number of citations: 11 www.sciencedirect.com
ZW Xi, Y He, LQ Liu, YC Wang… - The Journal of Organic …, 2023 - ACS Publications
… Aliphatic thioamides, such as cyclopropanecarbothioamide, also proceeded smoothly, delivering the anticipated product 3k in 59% yield. While thiobenzamide substituted with the OMe …
Number of citations: 1 pubs.acs.org
M Buchholz, U Heiser, S Schilling… - Journal of medicinal …, 2006 - ACS Publications
The first effective inhibitors for human glutaminyl cyclase (QC) are described. The structures are developed by applying a ligand-based optimization approach starting from imidazole. …
Number of citations: 110 pubs.acs.org
D Ramsbeck, M Buchholz, B Koch… - Journal of medicinal …, 2013 - ACS Publications
Glutaminyl cyclase (hQC) has emerged as a new potential target for the treatment of Alzheimer’s disease (AD). The inhibition of hQC prevents of the formation of the Aβ 3(pE)-40,42 …
Number of citations: 61 pubs.acs.org
IIIS Aza-Michael - researchgate.net
All air or moisture sensitive reactions were conducted in oven-dried glassware under nitrogen atmosphere using dry solvents. Flash column chromatography was performed over silica …
Number of citations: 0 www.researchgate.net
P Kalaba, M Ilic, NY Aher, V Dragacevic… - Journal of Medicinal …, 2019 - ACS Publications
Atypical dopamine reuptake inhibitors, such as modafinil, are used for the treatment of sleeping disorders and investigated as potential therapeutics against cocaine addiction and for …
Number of citations: 19 pubs.acs.org
AC Groen, D Needleman, C Brangwynne… - Journal of cell …, 2008 - journals.biologists.com
The tetrameric plus-end-directed motor, kinesin-5, is essential for bipolar spindle assembly. Small-molecule inhibitors of kinesin-5 have been important tools for investigating its function, …
Number of citations: 64 journals.biologists.com
JUN LI, JA ROBL, JJ LI, LJ KENNEDY, H WANG… - ic.gc.ca
L'invention porte sur de nouveaux composés qui sont des inhibiteurs de la 11-bêta-hydroxystéroïde déhydrogénase de type I. Des inhibiteurs de 11-bêta-hydroxystéroïde …
Number of citations: 2 www.ic.gc.ca
PC EVANS - 2005 - academia.edu
(57) ABSTRACT The present invention relates to novel inhibitors of glutaminyl cyclase and combinations thereof for the treatment of neuronal disorders, especially Alzheimer’s disease, …
Number of citations: 3 www.academia.edu

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